PLAP Potency: ML095 vs. ML085 vs. PLAP-IN-1 — Quantitative IC50 Comparison Across Chemical Probe Generations
ML095 inhibits PLAP with an IC50 of 2.1 μM in a luminescence-based HTS assay [1]. Compared to the structurally related first-generation probe ML085 (IC50 = 2.6 μM under identical assay conditions), ML095 demonstrates a modest 1.24-fold improvement in potency [2]. In contrast, the DEL-derived inhibitor PLAP-IN-1 achieves an IC50 of 32 nM, representing a 66-fold increase in potency relative to ML095 [3].
| Evidence Dimension | PLAP inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 2.1 μM |
| Comparator Or Baseline | ML085: 2.6 μM; PLAP-IN-1: 32 nM |
| Quantified Difference | 1.24-fold more potent than ML085; 66-fold less potent than PLAP-IN-1 |
| Conditions | Luminescence-based HTS assay; recombinant PLAP |
Why This Matters
Procurement decision depends on experimental objective: ML095 offers a peer-validated, moderately potent probe for routine PLAP inhibition studies, whereas PLAP-IN-1 is required for applications demanding maximal potency (e.g., low-abundance target engagement).
- [1] Lanier M, Cashman J, Sergienko E, et al. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 2. Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): National Center for Biotechnology Information (US); 2010. Table: Probe Structure & Characteristics. View Source
- [2] Lanier M, Cashman J, Sergienko E, et al. Placental Alkaline Phosphatase (PLAP) Luminescent HTS assay - Probe 1. Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD): National Center for Biotechnology Information (US); 2010. View Source
- [3] Bassi G, et al. Specific Inhibitor of Placental Alkaline Phosphatase Isolated from a DNA-Encoded Chemical Library Targets Tumor of the Female Reproductive Tract. J Med Chem. 2021;64(21):15799-15809. DOI: 10.1021/acs.jmedchem.1c01103 View Source
